2-(Benzylamino)ethyl hydrogen sulfate, with the molecular formula C₉H₁₃NO₄S and CAS number 2133-07-5, is an organic compound characterized by the presence of a benzylamino group attached to an ethyl hydrogen sulfate moiety. This compound is a derivative of hydrogen sulfate, which is known for its role in various
There is no current scientific literature available describing a specific mechanism of action for 2-(benzylamino)ethyl hydrogen sulfate.
These reactions highlight its reactivity and versatility in organic synthesis .
The synthesis of 2-(Benzylamino)ethyl hydrogen sulfate can be accomplished through several methods:
2-(Benzylamino)ethyl hydrogen sulfate has potential applications across various fields:
Several compounds share structural similarities with 2-(Benzylamino)ethyl hydrogen sulfate. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-(Ethylamino)ethyl hydrogen sulfate | C₄H₁₁NO₄S | Lacks the benzyl group, potentially less lipophilic. |
Benzylamine | C₇H₈N | Simple amine structure without the sulfate functionality. |
Ethyl hydrogen sulfate | C₂H₆O₄S | Contains only ethyl and sulfate groups; simpler structure. |
The uniqueness of 2-(Benzylamino)ethyl hydrogen sulfate lies in its combination of both an aromatic ring and an amino functional group attached to a hydrogen sulfate moiety, which may contribute to distinct chemical reactivity and biological effects compared to these similar compounds .